molecular formula C₂₄H₄₇NO₇ B128621 Glucopsychosine CAS No. 52050-17-6

Glucopsychosine

Cat. No. B128621
CAS RN: 52050-17-6
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-KEVGHMQTSA-N
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Description

Glucopsychosine Description

Glucopsychosine is a compound that has been studied for its potential as an anti-cancer agent, particularly against acute myeloid leukemia (AML) cells. It has been found to be selectively toxic toward AML cell lines and primary AML patient samples, sparing normal hematopoietic cells. Glucopsychosine functions by increasing cytosolic calcium levels, which induces apoptosis through calpain enzymes. This mechanism of action is unique as it highlights the role of extracellular calcium and altered surface calcium channel expression in AML cells, providing a novel approach to cancer treatment .

Synthesis Analysis

The synthesis of glucopsychosine-related compounds has been explored in the context of creating dopamine prodrugs. These compounds are designed to interact with the glucose transporter GLUT-1, which is present in the blood-brain barrier, to facilitate the generation of dopamine in the brain. The synthesis involves linking a sugar moiety to dopamine through various bonds, and the resulting glucosyl dopamine derivatives have been evaluated for their stability in different media and their affinity for GLUT-1 . Additionally, practical syntheses of labelled glucosphingolipids, including glucopsychosine, have been developed, which are valuable for research purposes .

Molecular Structure Analysis

Glucopsychosine's molecular structure is related to that of glucosylsphingosine. Studies have characterized the enzyme glucosylsphingosine glucosyl hydrolase, which hydrolyzes glucopsychosine. This enzyme has been compared with glucosylceramidase, revealing differences in pH optima, activators, and inhibitors, suggesting that while the two substrates are hydrolyzed by a single enzyme, they bind to overlapping but distinct catalytic sites .

Chemical Reactions Analysis

The chemical behavior of glucopsychosine and its derivatives has been studied in the context of their potential as prodrugs. The stability of these compounds in buffer and plasma, as well as their ability to release dopamine when incubated with brain extracts, has been monitored. The structure-activity relationship information provided by these studies helps in understanding how glucopsychosine derivatives interact with biological systems, such as the GLUT-1 transporter .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of glucopsychosine are not detailed in the provided papers, the properties of related compounds and enzymes have been studied. For example, the enzyme glucosylsphingosine glucosyl hydrolase, which acts on glucopsychosine, has been characterized in terms of pH optima, heat stability, and kinetic parameters such as Km and Vmax. These properties are crucial for understanding the enzyme's function and its interaction with glucopsychosine . Additionally, the interaction of glucopsychosine with calcium channels and its role in inducing apoptosis in AML cells suggest that its physical properties are relevant to its mechanism of action .

Scientific Research Applications

Anti-Cancer Potential

Glucopsychosine has been identified as a potential anti-cancer agent, specifically against acute myeloid leukemia (AML). Research has shown that glucopsychosine is selectively toxic toward AML cell lines and primary AML patient samples, while not affecting normal hematopoietic cells. It works by increasing cytosolic calcium and inducing apoptosis through calpain enzymes. This action is unique as extracellular calcium is crucial for glucopsychosine-induced AML cell death. This selectivity suggests a novel mechanism of action in cancer therapy (Angka et al., 2014).

Neurophysiological and Clinical Implications

Although not directly about glucopsychosine, research on neurophysiological and clinical aspects of glucocorticoids provides insights that may be relevant. Glucocorticoids have been studied for their effects on hippocampal plasticity and memory impairments, which could have implications for understanding the broader category of compounds including glucopsychosine (Alderson & Novack, 2002).

Safety And Hazards

The safety data sheet for Glucopsychosine advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-JIAPQYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315465
Record name Glucosylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosylsphingosine

CAS RN

52050-17-6
Record name Glucosylsphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52050-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
UH Schueler, T Kolter, CR Kaneski, JK Blusztajn… - Neurobiology of …, 2003 - Elsevier
Patients with Gaucher disease have been classified as type 1 nonneuronopathic, type 2 acute neuronopathic, and type 3 chronic neuronopathic phenotypes. Increased quantities of …
Number of citations: 106 www.sciencedirect.com
L Angka, EA Lee, SG Rota, T Hanlon, M Sukhai… - Cancer letters, 2014 - Elsevier
… glucopsychosine … Glucopsychosine increased cytosolic calcium and induced apoptosis through calpain enzymes. Extracellular calcium was functionally important for glucopsychosine-…
Number of citations: 23 www.sciencedirect.com
K Suzuki - Neurochemical research, 1998 - Springer
… , for example, two mutations, A and B, may both reduce the activity toward glucosylceramide to less than 1% of normal but mutation A also loses its activity toward glucopsychosine while …
Number of citations: 300 link.springer.com
A Bischoff, DM Heringdorf, KH Jakobs… - British journal of …, 2001 - Wiley Online Library
… SPPC, sphingosine and glucopsychosine mimic only the tubular effects of SPP, and hence … recently described for SPP, SPPC, SPH and glucopsychosine (GLU) in vitro and, at least for …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
A HARA, T TAKETOMP - The Journal of Biochemistry, 1986 - academic.oup.com
Positive ion fast atom bombardment (FAB) mass spectrometry of galactopsychosine and glucopsychosine was capable of showing not only the pseudo molecular ion peaks, but also …
Number of citations: 30 academic.oup.com
M Jatana, S Giri, AK Singh - Neuroscience letters, 2002 - Elsevier
… Similar to ceramide (43.8% loss) the galactopsychosine and glucopsychosine treatment killed up to 46.3 and 48.75% of cells, respectively. On the other hand, sphingosine had no effect. …
Number of citations: 99 www.sciencedirect.com
RR Schmidt, P Zimmermann - … Chemie International Edition in …, 1986 - Wiley Online Library
… /water gave as intermediate the glucopsychosine 5, which plays an important role as metabolic product in Gauchers disease.“] The glucopsychosine 5 is a convenient starting com…
Number of citations: 194 onlinelibrary.wiley.com
T Taketomi, A Hara, Y Kutsukake… - The Journal of …, 1990 - academic.oup.com
Thin layer chromatography of lysosulfatide showed anomalous R f - values in contrast with such lysosphingolipids as glucopsychosine and galactopsychosine with neutral, acidic, and …
Number of citations: 17 academic.oup.com
J Msanne, M Chen, KD Luttgeharm… - The Plant …, 2015 - Wiley Online Library
… with a role for GlcCer in organ‐specific cell differentiation, calli from gcs‐1 mutants formed roots and leaves on media supplemented with the glucosylated sphingosine glucopsychosine…
Number of citations: 53 onlinelibrary.wiley.com
A Bischoff, P Czyborra… - British journal of …, 2000 - Wiley Online Library
… In contrast to SPP, intravenous injections of SPPC, sphingosine or glucopsychosine in … To test whether the lack of effect of SPPC, sphingosine and glucopsychosine was related to …
Number of citations: 96 bpspubs.onlinelibrary.wiley.com

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